2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyl-1,2,5-oxadisilolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi2/c1-8(2)5-6-9(3,4)7-8/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWXCSUSULCHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CC[Si](O1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26710-23-6 | |

| Details | Compound: 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer | |

| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26710-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1064667 | |

| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-20-4 | |

| Record name | 2,2,5,5-Tetramethyl-1-oxa-2,5-disilacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane: Synthesis, Properties, and Applications

Foreword: Unveiling a Versatile Carbosiloxane Monomer

In the landscape of materials science and polymer chemistry, the pursuit of novel monomers with unique structural and functional attributes is a perpetual endeavor. 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, a cyclic carbosiloxane, has emerged as a significant building block, offering a distinct combination of properties that make it a valuable precursor for advanced silicon-based materials. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles and practical considerations for researchers, scientists, and professionals in drug development and materials science.

Section 1: Synthesis of this compound: A Controlled Hydrolysis Approach

The primary and most direct route to this compound is through the controlled hydrolysis of its dichloro-precursor, 1,2-bis(chlorodimethylsilyl)ethane. This reaction leverages the high reactivity of the silicon-chlorine bond towards water.

The Precursor: 1,2-Bis(chlorodimethylsilyl)ethane

The synthesis of the target oxadisilolane begins with the procurement or synthesis of high-purity 1,2-bis(chlorodimethylsilyl)ethane. This precursor is a colorless liquid or low melting solid with the molecular formula C6H16Cl2Si2.[1] It is characterized by a central ethane bridge flanked by two chlorodimethylsilyl groups.[1] Its high moisture sensitivity is a critical handling parameter, as even trace amounts of water can initiate hydrolysis.[1]

The Synthetic Rationale: Intramolecular Cyclization via Hydrolysis

The synthetic strategy hinges on the facile hydrolysis of the Si-Cl bonds in 1,2-bis(chlorodimethylsilyl)ethane. The introduction of a stoichiometric amount of water leads to the formation of silanol intermediates. Due to the proximity of the two silanol groups constrained by the ethane backbone, a rapid intramolecular condensation (cyclization) occurs, eliminating a molecule of water to form the stable five-membered oxadisilolane ring. The driving force for this cyclization is the thermodynamic favorability of forming the Si-O-Si linkage.

Detailed Experimental Protocol

This protocol is a representative procedure based on the known reactivity of the precursor. Researchers should adapt and optimize based on their specific laboratory conditions and safety protocols.

Materials:

-

1,2-Bis(chlorodimethylsilyl)ethane (≥95% purity)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of an inert gas.

-

Reagent Preparation: In the flask, dissolve a known amount of 1,2-bis(chlorodimethylsilyl)ethane in a suitable volume of anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice bath.

-

Controlled Hydrolysis: In the dropping funnel, add a stoichiometric equivalent of deionized water to a volume of the same anhydrous solvent.

-

Reaction Execution: Add the water/solvent mixture dropwise to the stirred solution of the precursor over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent the formation of oligomeric side products.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of a white precipitate (likely ammonium chloride if a base is used to scavenge HCl, though not strictly necessary for this cyclization) may be observed.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent and any solid byproducts.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization.

Physical Properties

| Property | Value | Reference |

| CAS Number | 7418-20-4 | [2] |

| Molecular Formula | C6H16OSi2 | [3] |

| Molecular Weight | 160.36 g/mol | [3] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 124 °C | [3][4] |

| Density | 0.855 g/mL | [3][4] |

| Flash Point | 15 °C | [3][4] |

| Refractive Index | 1.4142 | [3] |

| Melting Point | < 0 °C | [3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Two distinct signals should be observed:

-

A singlet for the twelve equivalent protons of the four methyl groups attached to the silicon atoms.

-

A singlet for the four equivalent protons of the two methylene groups in the ethane bridge.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum should also be straightforward, exhibiting two signals:

-

A signal corresponding to the four equivalent methyl carbons.

-

A signal for the two equivalent methylene carbons of the ethane bridge.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M+) at m/z 160. Fragmentation patterns would likely involve the loss of methyl groups (M-15) and cleavage of the siloxane or carbosilane bonds. A GC-MS spectrum is available in some databases.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching and bending vibrations of the methyl and methylene groups.

-

A strong Si-O-Si stretching vibration, which is characteristic of the oxadisilolane ring.

-

Si-C stretching vibrations.

-

Section 3: Applications in Materials Science and Polymer Chemistry

The unique cyclic structure and reactivity of this compound make it a valuable monomer in the synthesis of advanced materials.[3]

Anionic Ring-Opening Polymerization (AROP)

A primary application of this compound is as a monomer in anionic ring-opening polymerization (AROP).[9] This "living" polymerization technique allows for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[9] The polymerization is typically initiated by organolithium reagents or other strong bases.[9] The resulting polymers possess a unique carbosiloxane backbone, which imparts properties distinct from traditional polydimethylsiloxanes (PDMS).

Precursor for Advanced Materials

The thermal stability and resistance to oxidation of this compound make it a suitable precursor for the production of electronic components.[3] The polymers derived from this monomer can be tailored to have specific thermal and mechanical properties, making them useful in the aerospace, automotive, and construction industries.[3] Its versatility as a building block allows for the creation of high-performance materials with customized properties.[3]

Section 4: Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place away from sources of ignition.[4]

Conclusion

This compound stands as a testament to the versatility of organosilicon chemistry. Its straightforward synthesis from a readily available precursor, coupled with its unique set of physicochemical properties, positions it as a key monomer for the development of next-generation polysiloxanes and advanced materials. For researchers and scientists in the field, a thorough understanding of this compound's synthesis and reactivity is crucial for harnessing its full potential in a wide array of applications, from specialty polymers to high-performance electronics.

References

-

Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. (2025-08-06). Retrieved from [Link]

-

2,2,5,5-Tetramethyl-2,5-disilaoxolane - SpectraBase. Retrieved from [Link]

-

Cas 7418-20-4,2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE | lookchem. Retrieved from [Link]

-

This compound | CAS#:7418-20-4 | Chemsrc. (2025-08-27). Retrieved from [Link]

-

Organic Syntheses Procedure. Retrieved from [Link]

-

Stereoselective Feature in Anionic Ring-Opening Polymerization of 2-(1-Naphthyl). Retrieved from [Link]

-

2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE - Gelest, Inc. (2014-12-04). Retrieved from [Link]

- Process for the preparation of halogenated 1,2-disilaethanes - Google Patents.

-

Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC - PubMed Central. Retrieved from [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state - NIH. (2023-09-20). Retrieved from [Link]

-

Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC - NIH. Retrieved from [Link]

-

2,5,6,6-Tetramethyl-1-oxa-2,5-diaza-cyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Buy 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [smolecule.com]

- 2. This compound | CAS#:7418-20-4 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. gelest.com [gelest.com]

- 5. 7418-20-4|this compound|BLD Pharm [bldpharm.com]

- 6. 7418-20-4 | this compound | Silane Coupling Agents | Ambeed.com [ambeed.com]

- 7. aceschem.com [aceschem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Applications of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

This guide provides a comprehensive technical overview of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, synthesis, and key applications, with a focus on the scientific principles underpinning its utility.

Introduction: The Significance of a Strained Siloxane

This compound, a cyclic siloxane, is a molecule of significant interest due to its unique five-membered ring structure incorporating two silicon atoms and one oxygen atom. This configuration imparts a degree of ring strain that makes it a valuable monomer for ring-opening polymerization, a key process in the synthesis of advanced silicone polymers and resins.[1][2] These resulting materials are highly sought after for their exceptional thermal stability, chemical inertness, and excellent dielectric properties, finding applications in diverse high-performance sectors such as electronics, aerospace, and protective coatings.[1] Beyond its role in polymer chemistry, this compound serves as a crucial building block in organic synthesis, enabling the incorporation of silicon-containing moieties into more complex molecules for the pharmaceutical and agrochemical industries.[1]

Molecular Structure and Physicochemical Properties

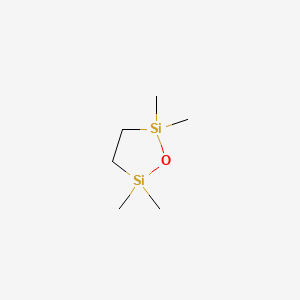

The fundamental architecture of this compound is a five-membered heterocyclic ring. The IUPAC name is this compound, and it is also known as 2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane.[3] The molecule's structure is visualized in the diagram below.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 7418-20-4 | [3] |

| Molecular Formula | C6H16OSi2 | [3] |

| Molecular Weight | 160.36 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Melting Point | <0 °C | [4] |

| Boiling Point | 123.7 ± 8.0 °C at 760 mmHg | [4] |

| Flash Point | 17.7 ± 18.8 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| ²⁹Si NMR Chemical Shift | 8.21 ppm | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

The primary and most direct route to this compound is through the controlled hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane. This precursor, a dichloro-disilethylene compound, readily reacts with water to form the cyclic siloxane. The driving force for this intramolecular cyclization is the formation of the thermodynamically stable silicon-oxygen bond.

The reaction workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,2-Bis(chlorodimethylsilyl)ethane

-

Deionized Water

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Anhydrous pyridine (or other suitable base)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of 1,2-bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether.

-

Addition of Water: A stoichiometric amount of deionized water, dissolved in diethyl ether, is added dropwise to the stirred solution of the silyl chloride at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage the exothermic reaction and the evolution of hydrogen chloride gas.

-

HCl Scavenging (Optional but Recommended): Anhydrous pyridine is added to the reaction mixture to neutralize the HCl generated during the hydrolysis. This prevents potential acid-catalyzed side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up:

-

The reaction mixture is filtered to remove the pyridinium hydrochloride precipitate.

-

The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Applications and Reaction Mechanisms

The utility of this compound stems primarily from its reactivity in ring-opening polymerization (ROP).

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of this compound is a key method for producing well-defined polysiloxanes with a unique carbosiloxane backbone.[2] This process is typically initiated by strong bases, such as organolithium reagents or silanolates.[2]

The polymerization mechanism proceeds via nucleophilic attack of the initiator on one of the silicon atoms of the cyclic monomer, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active species. This active species then propagates by attacking another monomer molecule, extending the polymer chain.

Caption: Simplified mechanism of anionic ring-opening polymerization.

The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.[2] This "living" nature of the polymerization allows for the synthesis of block copolymers with tailored properties. The resulting polymers exhibit high thermal stability and are valuable as precursors for ceramic materials and as high-performance elastomers.

Building Block in Materials Science

Beyond polymerization, this compound serves as a versatile building block for the synthesis of more complex organosilicon compounds and advanced materials. Its unique structure allows for the precise introduction of a flexible disila-ethane moiety into larger molecular architectures, which can be used to fine-tune the properties of materials for applications in optics and energy storage.[1]

Conclusion

This compound is a valuable and reactive organosilicon heterocycle. Its synthesis via the hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane is a straightforward and efficient process. The ring strain inherent in its five-membered structure makes it an excellent monomer for anionic ring-opening polymerization, yielding high-performance polysiloxanes with controlled molecular weights and architectures. Its role as a foundational building block in materials science further underscores its importance in the development of advanced materials with tailored properties. For researchers and professionals in related fields, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for leveraging its full potential in a wide range of applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. Retrieved from [Link]

-

ResearchGate. (2025). Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,5,5-Tetramethyl-2,5-disilaoxolane. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:7418-20-4. Retrieved from [Link]

-

DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7418-20-4,2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. Retrieved from [Link]

-

PMC - NIH. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]

-

ResearchGate. (2010). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Retrieved from [Link]

-

ResearchGate. (2025). Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. Retrieved from [Link]

-

Frontiers. (n.d.). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, In Silico Analysis, and Larvicidal Activity of New Bis-oxadiazole Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

-

ResearchGate. (2014). Ring-Opening Polymerization of Cyclic Ethers Initiated by Benzazaphosphole-W(CO)(5)/Silver Hexafluoroantimonate. Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

Sources

CAS number 7418-20-4 properties

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (CAS: 7418-20-4)

Introduction

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane, registered under CAS number 7418-20-4, is a unique cyclic organosilicon compound.[1] Also known by synonyms such as Tetramethyldisilafuran, this molecule is characterized by a five-membered ring containing one oxygen and two silicon atoms, each bearing two methyl groups.[1] Its molecular formula is C₆H₁₆OSi₂, and it has a molecular weight of 160.36 g/mol .[1][2][3] This compound serves as a critical and versatile building block in organosilicon chemistry, primarily valued for its high thermal stability, resistance to oxidation, and defined reactivity.[1][4]

This guide provides a comprehensive overview of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane, detailing its physicochemical properties, reactivity, applications, safety protocols, and key experimental procedures. It is intended for researchers, chemists, and materials scientists engaged in polymer synthesis and the development of advanced materials.

Physicochemical Properties

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane is a clear, colorless liquid at room temperature with a characteristic pleasant, menthol-like odor.[3][5] Its physical state and key properties make it suitable for various handling and reaction conditions, provided its high flammability is managed.

A summary of its core quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆OSi₂ | [1][2] |

| Molecular Weight | 160.36 g/mol | [1][2][3] |

| Appearance | Clear Liquid | [3][5] |

| Melting Point | < 0 °C | [1][2] |

| Boiling Point | 124 °C (at 760 mmHg) | [1][2] |

| Density | 0.855 g/cm³ | [1] |

| Flash Point | 15 °C | [1] |

| Vapor Pressure | 15.9 mmHg at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.4142 | [1] |

Synthesis and Core Reactivity: The Role of Ring Strain

The primary driver of this compound's utility in polymer science is the inherent ring strain within its five-membered structure. The Si-O-Si bond angle in 1-oxa-2,5-disilacyclopentanes is significantly smaller than the preferred, low-energy angles found in open-chain disiloxanes.[6] This strain makes the ring susceptible to cleavage, positioning it as an ideal monomer for Ring-Opening Polymerization (ROP).

Anionic Ring-Opening Polymerization (AROP)

The most significant reaction of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane is its polymerization via an anionic mechanism.[6][7] This process is initiated by a nucleophile (such as an organolithium reagent or a silanolate) that attacks one of the silicon atoms, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate species. This new anionic center can then propagate by attacking another monomer molecule, extending the polymer chain. This "living" polymerization technique allows for precise control over the molecular weight and architecture of the resulting polysiloxane.[7]

Caption: Anionic Ring-Opening Polymerization (AROP) of the cyclic monomer.

Applications and Industrial Significance

The unique properties of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane make it a valuable precursor in several high-performance sectors.

-

Advanced Polymer Synthesis : Its primary application is as a monomer in the production of specialized silicone polymers.[1][4] The resulting polymers exhibit enhanced thermal stability and resistance to environmental factors, making them suitable for demanding applications.[1]

-

Electronics Industry : Due to its thermal stability and oxidative resistance, it is used as a precursor for materials in electronic components, where reliability and performance are critical.[1][4]

-

Material Science : It serves as a building block for advanced materials used in the aerospace, automotive, and construction industries.[1][4] These materials benefit from the inherent properties of silicones, such as durability and chemical inertness.[4]

-

Chemical Intermediate : Beyond polymerization, it can be incorporated into more complex molecules, acting as an intermediate in organic synthesis for potential pharmaceutical and agrochemical products.[4]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its flammability and potential for irritation.

-

Hazard Identification : It is classified as a highly flammable liquid and vapor (GHS H225).[3][5][8] It may cause skin, eye, and respiratory tract irritation.[3][5] Ingestion may be harmful.[3][5]

-

Handling Procedures :

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] A NIOSH-certified organic vapor respirator is recommended for handling larger quantities.[3]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[3][5]

-

Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, as the liquid can generate a strong static charge when poured.[3][5]

-

-

Storage :

-

First Aid :

-

Skin Contact : Wash the affected area with plenty of soap and water.[3]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[3]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

-

Ingestion : Do not induce vomiting. Seek immediate medical advice.[3]

-

Experimental Protocols

The following protocols are representative methodologies for the characterization and application of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane.

Protocol 1: Characterization by NMR Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H, ¹³C, and ²⁹Si NMR spectra to confirm the identity and purity of the compound.

-

Rationale : NMR is a definitive analytical technique for structural elucidation. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves the compound well. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

-

Methodology :

-

Sample Preparation : In a clean, dry NMR tube, dissolve approximately 10-20 mg of 7418-20-4 in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the proton spectrum. Based on the structure (a symmetrical molecule), two signals are expected: a singlet for the 12 methyl protons (Si-CH₃) and a singlet for the 4 methylene protons (-CH₂-).

-

¹³C NMR Acquisition : Acquire the carbon spectrum. Two signals are expected: one for the methyl carbons and one for the methylene carbons.

-

²⁹Si NMR Acquisition : Acquire the silicon spectrum. A single resonance is expected due to the chemical equivalence of the two silicon atoms.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to confirm the proton ratios.

-

Protocol 2: Representative Anionic Ring-Opening Polymerization (AROP)

This protocol is a generalized procedure for polymerizing the monomer, based on established methods for cyclic siloxanes.[6]

-

Rationale : Anionic polymerizations are highly sensitive to moisture and atmospheric oxygen, which can terminate the reaction. Therefore, all steps must be performed under strictly anhydrous and inert conditions (e.g., using Schlenk line techniques).

-

Workflow Diagram :

Caption: Experimental workflow for the anionic ring-opening polymerization.

-

Methodology :

-

Preparation : Thoroughly dry all glassware in an oven and assemble under a stream of inert gas (nitrogen or argon).

-

Reagent Addition : To a Schlenk flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF) via a syringe. Add the monomer, 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (e.g., 5-10 mmol), via a syringe.

-

Initiation : At room temperature, add a calculated amount of an initiator solution (e.g., dilithiodiphenylsilanediolate in THF) dropwise while stirring.[6] The amount of initiator will determine the target molecular weight of the polymer.

-

Polymerization : Allow the reaction to stir. The polymerization can be monitored by observing the increase in the viscosity of the solution. Reaction times can range from minutes to several hours depending on the initiator concentration and temperature.[6]

-

Termination (Quenching) : Once the desired conversion is reached, terminate the reaction by adding a quenching agent, such as trimethylsilyl chloride (TMS-Cl), followed by a small amount of triethylamine (Et₃N) to neutralize any generated acid.[6]

-

Isolation : Precipitate the resulting polymer by slowly pouring the viscous reaction mixture into a non-solvent, such as methanol, with vigorous stirring.[6]

-

Purification and Drying : Collect the precipitated polymer by filtration or decantation. The polymer may be re-dissolved and re-precipitated to improve purity. Dry the final product under vacuum to remove residual solvents.

-

Conclusion

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (CAS 7418-20-4) is a cornerstone monomer in the field of organosilicon chemistry. Its value is derived from a combination of high thermal stability and predictable reactivity, which is governed by the inherent strain of its cyclic structure. Through controlled processes like anionic ring-opening polymerization, this compound provides access to a wide range of advanced silicone polymers with tailored properties, ensuring its continued importance in the development of high-performance materials for the electronics, aerospace, and specialty chemical industries.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane | CAS#:7418-20-4 | Chemsrc [chemsrc.com]

- 3. gelest.com [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 7418-20-4 [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. 7418-20-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2,2,5,5-tetramethyl-1,2,5-oxadisilolane: Synthesis, Characterization, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Siloxane Monomer

In the landscape of advanced materials and polymer chemistry, organosilicon compounds hold a unique and pivotal position. Their distinctive properties, stemming from the silicon-oxygen backbone, offer a versatile platform for the design of novel materials with exceptional thermal stability, chemical resistance, and tunable mechanical properties. This guide focuses on a particularly intriguing monomer: 2,2,5,5-tetramethyl-1,2,5-oxadisilolane. As a cyclic siloxane, it serves as a key building block for the synthesis of advanced silicon-based polymers. This document, intended for the discerning researcher and development professional, provides a comprehensive overview of its synthesis, in-depth spectroscopic characterization, and its reactivity, with a particular focus on its role in anionic ring-opening polymerization.

Section 1: Synthesis of this compound

The primary and most direct route to this compound is through the controlled hydrolysis of its dichloro-precursor, 1,2-bis(chlorodimethylsilyl)ethane. The high reactivity of the silicon-chlorine bond with water makes this a facile and efficient cyclization reaction.

Synthesis of the Precursor: 1,2-Bis(chlorodimethylsilyl)ethane

The synthesis of the dichloro-precursor can be achieved through various methods, with a common approach being the reaction of dimethylchlorosilane with ethylene in the presence of a suitable catalyst.

Experimental Protocol: Synthesis of 1,2-Bis(chlorodimethylsilyl)ethane

Objective: To synthesize 1,2-bis(chlorodimethylsilyl)ethane, the precursor for this compound.

Materials:

-

Dimethylchlorosilane

-

Ethylene gas

-

Appropriate catalyst (e.g., a platinum-based catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser under an inert atmosphere.

-

Charge the vessel with the anhydrous solvent and the catalyst.

-

Introduce a controlled flow of ethylene gas into the reaction mixture.

-

Slowly add dimethylchlorosilane to the reaction mixture while maintaining a constant ethylene flow and temperature.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., Gas Chromatography).

-

Upon completion, quench the reaction and remove the catalyst by filtration.

-

Purify the product by fractional distillation under reduced pressure.

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous conditions is critical to prevent premature hydrolysis of the chlorosilane functional groups. The catalyst is essential to facilitate the hydrosilylation reaction between ethylene and dimethylchlorosilane.

Hydrolysis to this compound

The hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane is a rapid and exothermic reaction that leads to the formation of the target cyclic ether and hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane.

Materials:

-

1,2-Bis(chlorodimethylsilyl)ethane

-

Deionized water

-

A suitable organic solvent (e.g., diethyl ether)

-

A weak base for neutralization (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 1,2-bis(chlorodimethylsilyl)ethane in the organic solvent in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of deionized water dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and will produce HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Neutralize the reaction mixture by washing with a saturated solution of the weak base.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over the drying agent.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting liquid by fractional distillation.

Self-Validating System: The progress of the hydrolysis can be monitored by the cessation of HCl evolution. The purity of the final product can be confirmed by the spectroscopic methods detailed in the following section.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7418-20-4 |

| Molecular Formula | C₆H₁₆OSi₂ |

| Molecular Weight | 160.36 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 124 °C |

| Density | 0.855 g/mL at 25 °C |

| Flash Point | 15 °C |

| Refractive Index | 1.4142 |

Spectroscopic Data

While many commercial suppliers confirm the identity of this compound using spectroscopic methods, detailed public-domain data is scarce. The following represents expected spectroscopic characteristics based on the molecule's structure. Researchers are advised to acquire their own analytical data for confirmation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the twelve equivalent methyl protons (Si-CH₃) and a singlet for the four equivalent methylene protons (-CH₂-CH₂-). The chemical shifts will be in the upfield region characteristic of organosilicon compounds. A study on the anionic polymerization of this monomer noted that the chemical shifts of the monomer's protons are distinct from those of the resulting polymer, allowing for reaction monitoring by NMR.[1]

-

¹³C NMR: The carbon NMR spectrum should display two signals corresponding to the methyl carbons and the methylene carbons.

-

²⁹Si NMR: A single resonance is expected in the silicon NMR spectrum, confirming the presence of a single silicon environment.

2.2.2. Mass Spectrometry (MS)

The electron impact mass spectrum should show the molecular ion peak (M⁺) at m/z 160. Common fragmentation patterns for organosilicon compounds involve the loss of methyl groups (CH₃, mass 15) and cleavage of the siloxane ring.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to:

-

Si-O-Si stretching vibrations.

-

C-H stretching and bending vibrations of the methyl and methylene groups.

-

Si-C stretching vibrations.

Section 3: Reactivity and Applications

The primary utility of this compound lies in its ability to undergo ring-opening polymerization to form high-molecular-weight polymers.

Anionic Ring-Opening Polymerization (AROP)

This monomer readily undergoes anionic ring-opening polymerization (AROP) to yield poly(tetramethyldisilethylene oxide). This polymerization is typically initiated by strong bases or organometallic reagents.

Mechanism of Anionic Ring-Opening Polymerization

The polymerization is initiated by a nucleophilic attack on one of the silicon atoms of the monomer, leading to the cleavage of a Si-O bond and the formation of a linear silanolate anion. This anion then acts as the propagating species, attacking another monomer molecule to extend the polymer chain.

Caption: Anionic Ring-Opening Polymerization (AROP) of this compound.

A study on the AROP of this compound initiated by lithium n-butyldiphenylsilanolate in the presence of tetrahydrofuran (THF) revealed several key aspects of the reaction kinetics.[1] The rate of polymerization was found to increase with increasing THF concentration.[1] The molecular weight and molecular weight distribution of the resulting polymer were dependent on the ratio of initiator to water, with monodisperse polymers being obtained when the initiator was in large excess.[1]

Experimental Protocol: Anionic Ring-Opening Polymerization

Objective: To synthesize poly(tetramethyldisilethylene oxide) via AROP.

Materials:

-

This compound (monomer)

-

Anionic initiator (e.g., lithium n-butyldiphenylsilanolate)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., trimethylchlorosilane)

-

Precipitation solvent (e.g., methanol)

Procedure:

-

Under a strictly inert and anhydrous atmosphere, dissolve the monomer in anhydrous THF in a suitable reaction vessel.

-

Add the initiator to the monomer solution at the desired reaction temperature.

-

Allow the polymerization to proceed for the desired time. The progress can be monitored by techniques such as NMR spectroscopy by observing the disappearance of monomer peaks.[1]

-

Terminate the polymerization by adding a quenching agent.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Trustworthiness of the Protocol: The success of this polymerization is highly dependent on the purity of the reagents and the exclusion of moisture and other protic impurities, which can terminate the living anionic polymerization. The use of a well-defined initiator allows for control over the molecular weight of the resulting polymer.

Properties and Applications of Poly(tetramethyldisilethylene oxide)

The resulting polymer, poly(tetramethyldisilethylene oxide), possesses a unique combination of properties that make it a candidate for various advanced applications. Due to its siloxane backbone, it is expected to exhibit:

-

High Thermal Stability: Resistance to degradation at elevated temperatures.

-

Low-Temperature Flexibility: A low glass transition temperature.

-

Hydrophobicity: Water-repellent characteristics.

-

Gas Permeability: Potential for use in membrane applications.

These properties make the polymer suitable for applications in high-performance elastomers, sealants, coatings, and as a component in advanced electronic materials.[2] Its unique structure also makes it a valuable material for creating more complex polymer architectures, such as bottlebrush copolymers.[1]

Section 4: Safety and Handling

This compound is a flammable liquid and vapor.[3] It can cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. It should be stored under an inert atmosphere, as it is sensitive to moisture.[3]

Conclusion

This compound is a valuable monomer in the field of organosilicon chemistry. Its straightforward synthesis from a readily accessible precursor and its ability to undergo controlled anionic ring-opening polymerization make it a key building block for the creation of advanced polysiloxane materials. The resulting polymer, poly(tetramethyldisilethylene oxide), exhibits a desirable combination of properties, opening avenues for its use in a variety of high-performance applications. Further research into the derivatization of this monomer and the exploration of the full potential of its polymer will undoubtedly lead to new and innovative materials.

References

An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a versatile organosilicon compound. With full editorial control, this document is structured to deliver not just technical data but also field-proven insights into its synthesis, properties, and applications. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Core Concepts

This compound, a cyclic siloxane, is a molecule of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a five-membered ring containing two silicon atoms and one oxygen atom, imparts a combination of thermal stability, chemical resistance, and functional versatility. This guide will delve into the fundamental properties of this compound, its synthesis from readily available precursors, and its diverse applications, providing a solid foundation for researchers and developers in the field.

The core utility of this compound stems from its role as a building block for more complex silicon-based materials. Its incorporation into polymers can significantly enhance their thermal and oxidative stability.[1] Furthermore, its reactivity allows for its use as a chemical intermediate in the synthesis of specialized organosilicon compounds for various industries, including electronics, aerospace, and pharmaceuticals.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H16OSi2 | [3][4] |

| Molecular Weight | 160.36 g/mol | [3][4] |

| CAS Number | 7418-20-4 | [3] |

| Appearance | Colorless liquid | [5] |

| Melting Point | <0°C | [1] |

| Boiling Point | 124 °C | [1] |

| Density | 0.855 g/mL | [1] |

| Flash Point | 15°C | [1] |

| Refractive Index | 1.4142 | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Molecular Structure

The structure of this compound is fundamental to its properties and reactivity. The following diagram illustrates its cyclic nature with two silicon atoms bridged by an oxygen atom and an ethylene group, with each silicon atom bearing two methyl groups.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and industrially viable synthesis of this compound is through the controlled hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane. This precursor is highly susceptible to hydrolysis, where the silicon-chlorine bonds react with water to form silanols, which then undergo intramolecular condensation to yield the stable cyclic ether.

Causality Behind Experimental Choices

The choice of hydrolysis as the synthetic route is dictated by the high reactivity of the Si-Cl bond. This bond is readily cleaved by water, making the reaction spontaneous and often exothermic. The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired five-membered ring over polymerization or the formation of linear oligomers. The use of a biphasic solvent system can help to moderate the reaction rate and improve the yield of the cyclic product.

Experimental Protocol: Hydrolysis of 1,2-Bis(chlorodimethylsilyl)ethane

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials:

-

1,2-Bis(chlorodimethylsilyl)ethane (96% or higher)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Workflow Diagram:

Caption: Experimental workflow for the synthesis and characterization.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), dissolve one equivalent of 1,2-bis(chlorodimethylsilyl)ethane in a suitable anhydrous organic solvent (e.g., diethyl ether).

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the exothermic nature of the hydrolysis reaction.

-

Hydrolysis: Add one equivalent of deionized water dropwise to the stirred solution via the dropping funnel. The addition should be slow to maintain the temperature and prevent the formation of byproducts.

-

Reaction: After the addition of water is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure complete cyclization.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain the pure this compound.

Characterization for a Self-Validating System

To ensure the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl protons on the silicon atoms and the methylene protons of the ethylene bridge.

-

¹³C NMR: The carbon NMR will confirm the presence of the two distinct carbon environments (methyl and methylene).

-

²⁹Si NMR: Silicon NMR is a powerful tool to confirm the chemical environment of the silicon atoms within the cyclic structure.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the purity of the distilled product and provide the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of 160.36 g/mol .

Applications in Research and Development

This compound is a valuable compound with a growing number of applications in various high-technology sectors.

Polymer Chemistry

A primary application of this compound is in the synthesis of advanced silicone polymers and resins.[2] Its incorporation into polymer backbones can significantly enhance the material's thermal stability and resistance to environmental degradation.[1] This makes the resulting polymers suitable for demanding applications in the aerospace, automotive, and construction industries.[1]

Electronics Industry

In the electronics sector, this compound serves as a precursor for the production of specialized electronic components.[1] Its thermal stability and resistance to oxidation are critical for the performance and long-term reliability of these devices.[1]

Organic Synthesis

As a chemical intermediate, this organosilicon compound is a versatile building block in organic synthesis. It can be used to introduce the disiloxane moiety into more complex molecules, which can be of interest in the development of new pharmaceuticals and agrochemicals where the presence of silicon can modulate biological activity and physicochemical properties.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a key organosilicon compound with a unique set of properties that make it highly valuable in materials science and synthetic chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in scientific principles and practical, field-proven methodologies. The detailed experimental protocol and emphasis on self-validating characterization are intended to empower researchers and developers to confidently work with and innovate using this versatile molecule.

References

-

Lookchem. Cas 7418-20-4, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

-

Molbase. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. [Link]

Sources

- 1. 7418-20-4|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [smolecule.com]

- 3. WO2016186739A1 - Method of forming cyclic siloxane compounds from organodihalosilanes - Google Patents [patents.google.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

Physical properties of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

An In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 7418-20-4). Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes key data from established sources and outlines the rigorous experimental methodologies required for their validation. The guide emphasizes the scientific principles behind property measurement, ensuring a deep understanding of the compound's characteristics for safe and effective application.

Introduction and Molecular Identity

This compound is a cyclic organosilicon compound, specifically a siloxane, featuring a five-membered ring containing two silicon atoms, two carbon atoms, and one oxygen atom. Its unique structure, characterized by high thermal stability and resistance to oxidation, makes it a valuable precursor and building block in advanced materials synthesis.[1] It is particularly noted for its application in the electronics and polymer industries, where such properties are critical for the performance and longevity of components.[1] This guide serves to consolidate the known physical data and provide a framework for its experimental verification.

The fundamental identity of this compound is established by its molecular structure and various chemical identifiers.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 7418-20-4 | [1][2] |

| Molecular Formula | C₆H₁₆OSi₂ | [1] |

| Molecular Weight | 160.36 g/mol | [1] |

| InChI Key | ZJWXCSUSULCHCK-UHFFFAOYSA-N | [2][3] |

| Synonyms | 1,1,3,3-tetramethyl-2-oxa-1,3-disilacyclopentane, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE, Tetramethyldisilaoxacyclopentane |[1][4] |

Core Physical and Chemical Properties

The utility of this compound in various applications is dictated by its distinct physical properties. This section summarizes the key quantitative data available for this compound.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical State | Liquid | Ambient | [2][5] |

| Appearance | Clear Liquid | --- | [5] |

| Odor | Pleasant, Menthol-like | --- | [5] |

| Boiling Point | 124 °C | 760 mmHg | [1][5] |

| Melting Point | < 0 °C | --- | [1][5] |

| Density | 0.855 g/cm³ | 25 °C | [1][5] |

| Refractive Index (n_D) | 1.4142 - 1.417 | 20 °C | [1][6] |

| Vapor Pressure | 15.9 mmHg | 25 °C | [1][6] |

| Flash Point | 15 °C | Closed Cup | [1][5] |

| Solubility | Insoluble in water | --- |[5] |

Spectroscopic Profile (Predicted)

While specific, authenticated spectra for this compound are not widely published in peer-reviewed literature, its structure allows for a confident prediction of its spectroscopic characteristics. This theoretical profile is essential for quality control and structural verification during synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple. Two primary signals should be observed:

-

A sharp singlet in the region of 0.05-0.20 ppm, integrating to 12 protons. This signal corresponds to the twelve equivalent protons of the four methyl groups (–CH₃) attached to the silicon atoms. The chemical shift is characteristic of methyl groups bonded to silicon.

-

A singlet or a narrow multiplet in the region of 0.5-1.0 ppm, integrating to 4 protons. This signal represents the four protons of the two methylene groups (–CH₂–) forming the carbon backbone of the ring.

-

-

¹³C-NMR: The carbon-13 NMR spectrum should display two distinct signals:

-

A signal corresponding to the four equivalent methyl carbons (–CH₃), typically appearing upfield (e.g., -2 to 5 ppm).

-

A signal for the two equivalent methylene carbons (–CH₂–), appearing further downfield (e.g., 5 to 15 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides insight into the functional groups and bond vibrations within the molecule. Key expected absorption bands include:

-

Si–O–Si Stretch: A strong, broad absorption band between 1000 and 1100 cm⁻¹, characteristic of the asymmetric stretching of the siloxane bond in a cyclic structure.

-

Si–C Stretch: Absorption bands typically found around 1250 cm⁻¹ (symmetric deformation of Si–(CH₃)₂) and 800-840 cm⁻¹ (rocking of Si–(CH₃)₂).

-

C–H Stretch: Sharp peaks in the 2850-2970 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 160. However, organosilicon compounds often undergo facile fragmentation. Common fragments would likely arise from the loss of a methyl group (M-15) leading to a strong peak at m/z 145, which is often the base peak. Other fragments corresponding to the cleavage of the ring would also be expected.

Experimental Methodologies and Scientific Rationale

To ensure the accuracy and reproducibility of the physical data presented, standardized experimental protocols must be employed. The following sections detail representative methodologies grounded in established laboratory practice, fulfilling the principles of expertise, trustworthiness, and authoritative grounding.

Caption: General workflow for physical property characterization.

Protocol: Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol uses a standard distillation method compliant with ASTM D1120 principles.

-

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a 25 mL round-bottom flask, a distillation head with a calibrated thermometer (or thermocouple), a condenser, and a collection vessel.

-

Sample Preparation: Place 10-15 mL of the sample into the flask along with 2-3 boiling chips to ensure smooth boiling.

-

Scientific Rationale: Boiling chips prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form, ensuring a steady and accurate temperature reading.

-

-

Heating: Gently heat the flask using a heating mantle connected to a variable transformer.

-

Scientific Rationale: A heating mantle provides uniform heating, minimizing the risk of thermal decomposition that could occur with a direct flame.

-

-

Equilibrium and Measurement: Increase the heat gradually until the liquid begins to boil and a condensation ring rises up the apparatus. Record the temperature when it stabilizes at the distillation head as the first drop of distillate is collected. This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure is not 760 mmHg, correct the observed boiling point using the appropriate nomograph or the Sydney-Young equation.

-

Trustworthiness: This correction is critical for standardizing the data and ensuring it is comparable to reference values.

-

-

Protocol: Determination of Density and Refractive Index

-

Principle: Density is determined by measuring the mass of a known volume of the liquid. Refractive index, a measure of how light propagates through the material, is measured using a refractometer. Both are temperature-dependent and require precise thermal control.

-

Methodology:

-

Instrumentation: Utilize a modern digital density meter and an Abbé refractometer, both equipped with Peltier temperature control.

-

Expertise: Peltier systems provide rapid and precise temperature control (e.g., 25.00 ± 0.01 °C), which is paramount as both density and refractive index are highly sensitive to thermal fluctuations.

-

-

Calibration: Before measurement, calibrate both instruments with a certified standard. For the density meter, use dry air and ultrapure water. For the refractometer, use a standard refractive index liquid.

-

Trustworthiness: Regular calibration with traceable standards ensures the self-validation of the measurement system and the accuracy of the results.

-

-

Sample Measurement (Density): Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present. Allow the temperature to stabilize and record the density reading. Perform the measurement in triplicate.

-

Sample Measurement (Refractive Index): Apply a few drops of the sample to the prism of the refractometer. Close the prism and allow the sample to equilibrate to the set temperature. View the scale through the eyepiece (or read the digital output) to determine the refractive index. Perform the measurement in triplicate.

-

Cleaning: Thoroughly clean the instruments with appropriate solvents (e.g., isopropanol followed by acetone) and dry completely between samples to prevent cross-contamination.

-

Safety, Handling, and Storage

User safety is paramount when handling any chemical compound. This compound is classified as a highly flammable liquid and vapor.[5] It may cause skin, eye, and respiratory tract irritation.[5]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage is under an inert atmosphere at 2-8°C to maintain purity and prevent degradation.[2][7]

References

-

LookChem. Cas 7418-20-4, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

-

Chemsrc. This compound | CAS#:7418-20-4. [Link]

-

SpectraBase. 2,2,5,5-Tetramethyl-2,5-disilaoxolane. [Link]

-

NBinno. 2,2,5,5-tetrametil-1,2,5-oxadisilolano CAS:7418-20-4. [Link]

-

Gelest, Inc. SAFETY DATA SHEET: 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Effect of Organosilane Structures on Mineral Surface Energy and Wettability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Ring Strain in 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Abstract

This technical guide provides a comprehensive analysis of the ring strain in 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a five-membered silicon-oxygen heterocycle of significant interest in materials science and polymer chemistry. While direct experimental quantification of its ring strain is not extensively documented in public literature, this whitepaper outlines the theoretical underpinnings of its inherent strain and presents a robust, multi-faceted methodology for its determination. By integrating computational modeling with established experimental protocols, we provide a self-validating framework for researchers, scientists, and drug development professionals to investigate and leverage the unique reactivity of this and other strained silacycles. The causality behind each experimental and computational choice is detailed, ensuring both technical accuracy and field-proven insight.

Introduction: The Significance of a Strained Siloxane

This compound (CAS No. 7418-20-4) is a cyclic organosilicon compound featuring a five-membered ring composed of two silicon atoms, two carbon atoms, and one oxygen atom.[1][2] Its structure, characterized by the Si-O-Si linkage within a constrained cyclic system, imparts unique chemical properties that make it a valuable monomer for the synthesis of advanced materials.[3][4] A key driver of its utility is the inherent ring strain within the 1,2,5-oxadisilolane core.

Ring strain, a form of potential energy that arises from the deviation of bond angles and conformations from their ideal, "strain-free" values, significantly influences the reactivity of cyclic molecules.[5] In the case of this compound, this strain facilitates ring-opening polymerization (ROP), a process that allows for the synthesis of polysiloxanes with controlled molecular weights and architectures.[6] Understanding and quantifying this ring strain is therefore crucial for predicting its reactivity, optimizing polymerization conditions, and designing novel silicon-based polymers with tailored properties for applications ranging from electronics to biomedicine.[7]

This guide will first explore the theoretical origins of ring strain in the this compound molecule. It will then present a detailed, practical framework for its quantification, combining the predictive power of computational chemistry with the empirical validation of experimental techniques.

Theoretical Foundations of Ring Strain in the 1,2,5-Oxadisilolane System

The total ring strain energy (RSE) in a cyclic molecule is primarily a combination of three factors:

-

Angle Strain: This arises from the deviation of internal bond angles from their optimal values. For sp³-hybridized carbon and silicon atoms, the ideal tetrahedral bond angle is approximately 109.5°. In a five-membered ring, the internal angles must be smaller, leading to compression and a significant contribution to the overall strain. The Si-O-Si bond angle in linear siloxanes is notably flexible and wider than the C-O-C angle in ethers, typically ranging from 140° to 180°. However, its confinement within a small ring forces a much more acute angle, introducing substantial angle strain.

-

Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent atoms' substituents. In a planar cyclopentane-like ring, all C-H bonds on adjacent carbons would be eclipsed. To alleviate this, the 1,2,5-oxadisilolane ring is expected to adopt a non-planar conformation, such as an "envelope" or "twist" form. However, some degree of torsional strain will inevitably remain.

-

Transannular Strain (van der Waals Strain): This is caused by steric hindrance between substituents on non-adjacent ring atoms that are brought into close proximity by the ring's conformation. In this compound, the four methyl groups are the primary source of potential transannular interactions.

The larger atomic radius of silicon compared to carbon results in longer Si-Si, Si-C, and Si-O bonds. This can sometimes alleviate angle strain in larger rings but can also lead to unique conformational preferences and strain characteristics in smaller, more rigid systems like the 1,2,5-oxadisilolane ring.[8] The presence of the oxygen heteroatom further influences the geometry and electronic structure, making a dedicated analysis essential.

A Methodological Framework for Quantifying Ring Strain

To provide a comprehensive and validated measure of the ring strain in this compound, a synergistic approach combining computational chemistry and experimental analysis is proposed.

Part A: The Computational Protocol

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible method for quantifying ring strain.[9] The most reliable method for calculating RSE is through the use of a homodesmotic reaction .[10][11] This theoretical reaction is designed so that the number of each type of bond and the number of atoms with a specific hybridization state are conserved on both the reactant and product sides. This systematic cancellation of energy terms minimizes computational errors and provides a more accurate RSE value.[12]

Step-by-Step Computational Workflow

-

Structure Optimization:

-

The 3D structure of this compound and all molecules in the chosen homodesmotic reaction are computationally modeled.

-

A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of each molecule.

-

-

Frequency Calculation:

-

A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

-

Single-Point Energy Calculation:

-

A more accurate single-point energy calculation is performed on each optimized geometry using a higher-level basis set (e.g., def2-TZVP) to refine the electronic energy.

-

-

Homodesmotic Reaction Design:

-

A balanced reaction is constructed. For this compound, a suitable homodesmotic reaction is:

-

This compound + 2 (CH₃)₃Si-CH₃ + (CH₃)₃Si-O-Si(CH₃)₃ → 2 (CH₃)₃Si-CH₂-CH₃ + (CH₃)₂Si(O-Si(CH₃)₃)₂

-

-

This reaction cleaves the C-C and two Si-C bonds of the ring and reforms analogous bonds in acyclic, presumably strain-free, molecules.

-

-

Ring Strain Energy Calculation:

-

The RSE is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.

-

RSE = [ΣE(products)] - [ΣE(reactants)]

-

Part B: The Experimental Validation Protocol

Experimental data is essential to ground and validate the computational predictions. The following protocols outline a self-validating system to determine the structural and energetic consequences of ring strain.

Protocol 1: Synthesis and Purification

-

Objective: To obtain a high-purity sample of this compound suitable for analysis.

-

Plausible Synthesis: A potential route involves the reaction of a 1,2-bis(chlorosilyl)ethane derivative with a suitable oxygen source under controlled conditions. The high reactivity of silicon-halogen bonds makes this a feasible approach.

-